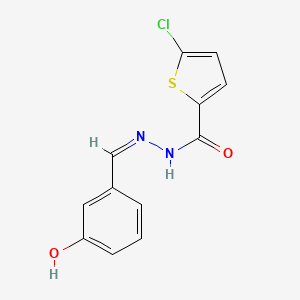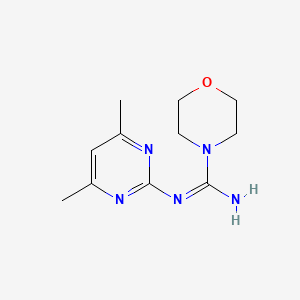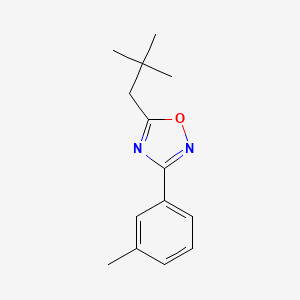![molecular formula C16H18N2O4S B5317966 5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide, also known as BzAMSA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. BzAMSA belongs to the class of compounds known as anthracyclines, which are widely used in cancer chemotherapy due to their ability to inhibit DNA synthesis and induce cell death. In
Mecanismo De Acción
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide exerts its anti-cancer effects through multiple mechanisms. It binds to DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound also induces cell cycle arrest and apoptosis by activating the p53 tumor suppressor pathway. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage, as well as alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of several signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has been extensively studied and its mechanism of action is well understood. However, this compound also has several limitations. It is highly toxic and can cause DNA damage and cell death in both cancer and normal cells. It is also unstable in solution and can rapidly degrade, limiting its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide. One area of interest is the development of more stable analogs of this compound that retain its anti-cancer properties while reducing its toxicity. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance their efficacy. Additionally, the use of this compound in targeted drug delivery systems is an area of active research. Finally, the potential use of this compound in other diseases, such as autoimmune disorders and viral infections, is an area of emerging interest.
Métodos De Síntesis
The synthesis of 5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide involves the reaction of 5-amino-2-methoxybenzoic acid with benzylamine, followed by reaction with methanesulfonyl chloride and N-methylmorpholine. The resulting compound is purified through crystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide has been extensively studied for its potential anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit DNA synthesis and damage DNA. This compound has also been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
Propiedades
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)14-10-13(8-9-15(14)22-2)23(20,21)18-11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRUDPHKDDECGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)


![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
![2-{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5317942.png)


![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)